Spirosolane und Derivate

Spirosolanes are a class of cyclic hydrocarbons characterized by a unique spiro-fused ring system, which confers them with distinctive chemical properties. These compounds exhibit significant potential in various applications due to their structural complexity and stereochemical diversity. Spirosolanes have been reported for use as precursors in organic synthesis, owing to the ease with which they can be transformed into valuable intermediates through functionalization reactions such as alkylation, acylation, and reduction. Additionally, certain spirosolane derivatives possess pharmacological activities, particularly in the fields of neuroprotection and anti-inflammatory treatments. Their unique architecture also lends them potential utility in material science, where they may serve as building blocks for developing advanced polymers with tailored mechanical properties.

These compounds are typically synthesized via ring-closing metathesis or other cyclization reactions from readily available starting materials like alkenes or alkynes. The resulting spirosolanes can then be further functionalized to generate a wide range of derivatives, each potentially offering unique chemical and biological functionalities depending on the specific substituents introduced during synthesis.

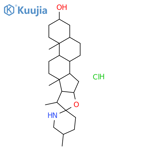

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

(22S,25S)-(5alpha)-spirosolane-3beta,15alpha-diol | 4828-39-1 | C27H45NO3 |

|

(22R, 25R)-spirosol-5-ene-3beta,12beta-diol | 74131-93-4 | C27H43NO3 |

|

| 79464-64-5 | C27H45NO2 |

|

Spirosolane-3,23,27-triol; (3β,5α,22R,23R,25S)-form | 854381-39-8 | C27H45NO4 |

|

Spirosol-5-en-3-amine; (3α,22R,25R)-form | 173074-72-1 | C27H44N2O |

|

Spirosol-5-en-3-amine; (3β,22S,25S)-form | 182689-76-5 | C27H44N2O |

|

Spirosol-5-ene-1,3-diol; (1β,3β,22R,25S)-form | 1698010-02-4 | C27H43NO3 |

|

Spirosol-5-ene-3,15-diol; (3β,15α,22R,25R)-form | 10009-88-8 | C27H43NO3 |

|

Spirosol-5-ene-3,27-diol,(3b,22a,25R)- | 103239-11-8 | C27H43NO3 |

|

Tomatidine hydrochloride | 6192-62-7 | C27H46ClNO2 |

Verwandte Literatur

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

4. Book reviews

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

Empfohlene Lieferanten

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte